
2-(2,2-Dichlorocyclopropyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dichlorocyclopropyl)acetaldehyde is an organic compound with the molecular formula C5H6Cl2O. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetaldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)acetaldehyde typically involves the reaction of 2,2-dichlorocyclopropane with an appropriate aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. Industrial methods often emphasize cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
2-(2,2-Dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2,2-Dichlorocyclopropyl)acetic acid.
Reduction: Formation of 2-(2,2-Dichlorocyclopropyl)ethanol.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
科学研究应用
2-(2,2-Dichlorocyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify biological molecules and alter their function. Specific details on the molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
2-(2,2-Dichlorocyclopropyl)acetaldehyde is unique due to its specific structural features, such as the presence of both a cyclopropyl ring and an aldehyde group
属性
分子式 |
C5H6Cl2O |
|---|---|
分子量 |
153.00 g/mol |
IUPAC 名称 |
2-(2,2-dichlorocyclopropyl)acetaldehyde |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-4(5)1-2-8/h2,4H,1,3H2 |
InChI 键 |
FNJZHJWCFPTAAU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)

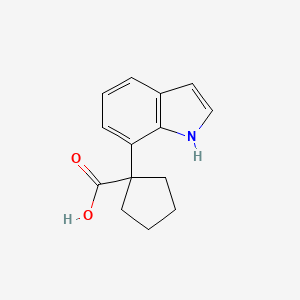
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
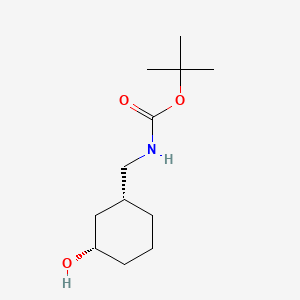




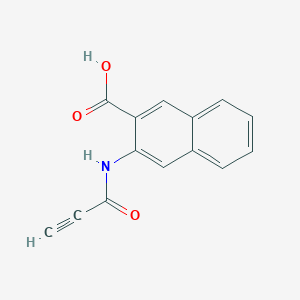
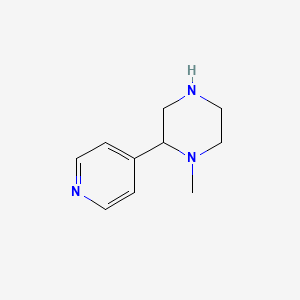
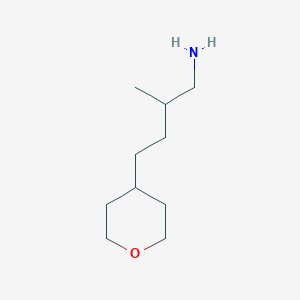
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
